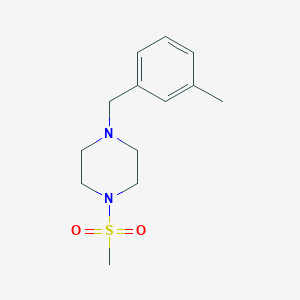

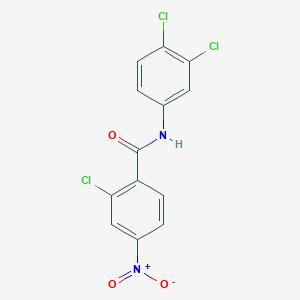

![molecular formula C16H12ClFN2OS B5517703 5-acetyl-2-[(2-chloro-6-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5517703.png)

5-acetyl-2-[(2-chloro-6-fluorobenzyl)thio]-6-methylnicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 5-acetyl-2-[(2-chloro-6-fluorobenzyl)thio]-6-methylnicotinonitrile typically involves multistep organic reactions. These may include acetylation, nitration, and the use of Raney nickel and hydrazine hydrate for reduction processes. Subsequent treatments often involve carbon disulfide to introduce thio groups, followed by condensation reactions with chloroacetic acid and cyclization in acetic anhydride and pyridine to yield the desired heterocyclic systems (H. K. Pujari et al., 1990).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed insights into the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For instance, the use of 1H NMR spectral data has been pivotal in assigning structural configurations to isomers in related heterocyclic systems (H. K. Pujari et al., 1990).

Chemical Reactions and Properties

Compounds like 5-acetyl-2-[(2-chloro-6-fluorobenzyl)thio]-6-methylnicotinonitrile participate in various chemical reactions, including condensation with 1,2-dibromoethane, leading to sym-bis derivatives, indicating their reactive nature towards forming more complex structures (H. K. Pujari et al., 1990).

Scientific Research Applications

Antimicrobial Activity

- Thiophene Derivatives : Tetrasubstituted 2-acetylthiophene derivatives, which are structurally similar to the compound , have shown potent antimicrobial activity, particularly against Pseudomonas aeruginosa, surpassing the efficacy of standard drugs like gentamicin (Mabkhot et al., 2016).

Anti-Helicobacter pylori Activity

- Thiadiazole Derivatives : Compounds containing a 2-chloro-6-fluorobenzylthio moiety have exhibited significant inhibitory activity against Helicobacter pylori, with some derivatives outperforming the standard drug metronidazole (Mohammadhosseini et al., 2009).

Anti-Cancer Activity

- Benzopyrans and Pyridines : Fluorosubstituted benzo[b]pyrans and pyridine derivatives have demonstrated anticancer activity, particularly against lung cancer, at lower concentrations compared to 5-fluorodeoxyuridine (Hammam et al., 2005).

- Benzothiazole Derivatives : Benzothiazole derivatives have shown promise as anticancer agents. Specific substitutions on the benzothiazole scaffold can modulate antitumor properties (Osmaniye et al., 2018).

Anticonvulsant Agents

- Benzothiazole Derivatives : Newly synthesized benztriazoles with mercapto-triazole and other heterocycle substituents were found to have significant anticonvulsant activity and lower neurotoxicity, making them potential anticonvulsant agents (Liu et al., 2016).

Treatment of Alzheimer’s Disease

- Aminobenzofuran Derivatives : A series of 3-aminobenzofuran derivatives have been synthesized and shown potent inhibition of enzymes linked to Alzheimer's disease. Particularly, compounds with a 2-fluorobenzyl moiety exhibited the best inhibitory activity (Hasanvand et al., 2022).

Antioxidant Agents

- Thiazole Derivatives : Synthesized 5-arylazo-2-chloroacetamido thiazole derivatives have been explored for their antioxidant efficacy through molecular docking studies, showing potential as antioxidant agents (Hossan, 2020).

Safety and Hazards

The safety data sheet for 2-chloro-6-fluorobenzyl bromide, a related compound, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

5-acetyl-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN2OS/c1-9-12(10(2)21)6-11(7-19)16(20-9)22-8-13-14(17)4-3-5-15(13)18/h3-6H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDXAOUSFPJEAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)SCC2=C(C=CC=C2Cl)F)C#N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

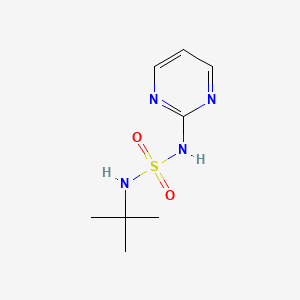

![4-(1-benzofuran-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5517632.png)

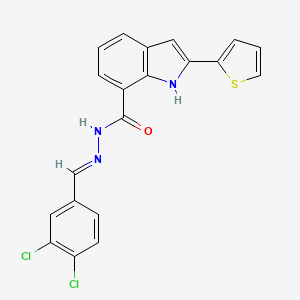

![methyl 3-[(1-piperidinylcarbonothioyl)amino]benzoate](/img/structure/B5517644.png)

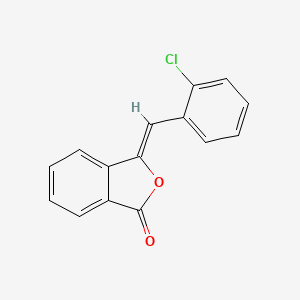

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5517662.png)

![1-cyclohexyl-4-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5517674.png)

![2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5517694.png)

![2-{3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5517719.png)

![2-(pyridin-3-ylmethyl)-8-thieno[3,2-d]pyrimidin-4-yl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5517725.png)

![N-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5517726.png)